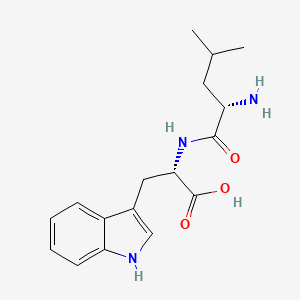

H-Leu-Trp-OH

概要

説明

H-Leu-Trp-OH: is a dipeptide composed of the amino acids leucine and tryptophan. It is known for its biological activity and is used in various scientific research applications. The compound has a molecular formula of C₁₇H₂₃N₃O₃ and a molecular weight of 317.38 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of H-Leu-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s protecting group.

Coupling: of the next amino acid using coupling reagents such as carbodiimides or uronium salts.

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin using a cleavage reagent like trifluoroacetic acid.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and reducing the risk of human error. The use of high-throughput techniques and optimized reaction conditions ensures the consistent production of high-purity peptides .

化学反応の分析

Types of Reactions: H-Leu-Trp-OH can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

Reduction: The peptide bond can be reduced under specific conditions.

Substitution: The amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Oxidation: Kynurenine derivatives.

Reduction: Reduced peptide bonds.

Substitution: Modified amino acid residues.

科学的研究の応用

Peptide Synthesis

Overview : H-Leu-Trp-OH is widely used in the synthesis of peptides, which are essential for developing new therapeutic agents.

Key Points :

- Building Block : As a dipeptide, it provides essential amino acids necessary for constructing larger peptide chains.

- Research Focus : Its role in synthesizing bioactive peptides that can mimic natural hormones or neurotransmitters is significant.

Case Study : In a study focused on neuroactive peptides, this compound was utilized to create analogs that exhibited enhanced binding affinities to specific receptors, thereby increasing their potential therapeutic efficacy .

Pharmaceutical Development

Overview : The pharmaceutical industry leverages this compound for developing drugs that target specific biological pathways.

Key Points :

- Targeted Drug Formulation : It aids in creating compounds that enhance drug efficacy by improving bioavailability and specificity.

- Therapeutic Applications : Research indicates its potential in formulating treatments for metabolic disorders and neurodegenerative diseases.

Data Table: Drug Development Applications

Biotechnology

Overview : In biotechnology, this compound is employed for producing bioactive peptides.

Key Points :

- Bioactive Peptides Production : It plays a role in generating peptides that can act as signaling molecules or hormones.

- Applications in Health : These peptides have potential applications in treating various health conditions.

Case Study : Research highlighted the successful use of this compound in generating peptides with antioxidant properties, which were shown to mitigate oxidative stress in cellular models .

Food Industry

Overview : The food industry explores this compound for its potential benefits as a flavor enhancer and nutritional supplement.

Key Points :

- Flavor Enhancement : Its unique amino acid profile can improve the taste and nutritional value of food products.

- Nutritional Supplements : It is considered for use in dietary supplements aimed at improving muscle recovery and overall health.

Data Table: Food Industry Applications

Cosmetic Formulations

Overview : this compound is being investigated for its applications in cosmetic products.

Key Points :

- Skin Health Benefits : Its amino acid properties may contribute to skin hydration and elasticity.

- Anti-Aging Formulations : It is explored for its potential to reduce signs of aging through improved skin barrier function.

Case Study : A formulation containing this compound demonstrated significant improvements in skin hydration levels after four weeks of application, suggesting its efficacy as an active ingredient in anti-aging products .

作用機序

The mechanism of action of H-Leu-Trp-OH involves its interaction with specific molecular targets. The tryptophan residue plays a crucial role in binding to target proteins, while the leucine residue contributes to the overall stability and conformation of the peptide. The compound can modulate signaling pathways, such as the mammalian target of rapamycin (mTOR) pathway, influencing protein synthesis and cellular metabolism .

類似化合物との比較

H-Trp-Leu-OH: Another dipeptide with similar properties but different sequence.

H-Leu-Trp-Leu-OH: A tripeptide with an additional leucine residue.

H-Trp-Leu-Leu-OH: A tripeptide with an additional leucine residue at the C-terminus .

Uniqueness: H-Leu-Trp-OH is unique due to its specific sequence and the presence of both leucine and tryptophan residues. This combination imparts distinct biological activities and makes it a valuable tool in various research applications. The presence of tryptophan allows for specific interactions with target proteins, while leucine contributes to the peptide’s stability and hydrophobicity .

生物活性

H-Leu-Trp-OH, a dipeptide composed of leucine (Leu) and tryptophan (Trp), has garnered attention in the field of biochemistry due to its diverse biological activities. This article reviews the current understanding of the biological activity of this compound, supported by various studies, data tables, and case studies.

This compound has a molecular formula of CHNO and a molecular weight of approximately 220.28 g/mol. The structure features an amide bond between the carboxyl group of leucine and the amino group of tryptophan, which is crucial for its biological interactions.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital in preventing oxidative stress-related damage in cells. A study demonstrated that this compound effectively scavenged free radicals, thereby reducing oxidative stress in cellular models .

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It was found to enhance neuronal survival under stress conditions by modulating apoptotic pathways. This compound appears to inhibit caspase activation, promoting cell survival .

3. Anxiolytic Activity

The anxiolytic potential of dipeptides, including this compound, has been explored in various studies. Notably, the compound showed promise in reducing anxiety-like behaviors in animal models. However, contrasting findings suggest that certain configurations of dipeptides may exhibit varying effects on anxiety .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific receptors and enzymes:

- Receptor Interactions : this compound may act on serotonin receptors, given the presence of tryptophan, a precursor to serotonin. This interaction could explain its anxiolytic effects.

- Enzyme Modulation : The compound may influence enzymatic pathways involved in oxidative stress response, enhancing the cellular defense mechanisms against oxidative damage .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Neuroprotective | Inhibits apoptosis pathways | |

| Anxiolytic | Reduces anxiety-like behavior |

Table 2: Comparative Analysis with Related Dipeptides

| Dipeptide | Antioxidant Activity | Neuroprotective Effects | Anxiolytic Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| H-Trp-Leu-OH | Moderate | Low | High |

| H-Phe-Trp-OH | High | High | Moderate |

Case Studies

Case Study 1: Neuroprotection in Stroke Models

In a study involving stroke models, this compound was administered post-injury. Results indicated a significant reduction in neuronal death compared to controls, suggesting its potential as a therapeutic agent for stroke recovery .

Case Study 2: Anxiety Reduction in Rodent Models

Another study evaluated the anxiolytic effects of this compound in rodents subjected to stress tests. The results showed decreased anxiety-like behaviors when compared to untreated groups, highlighting its potential for treating anxiety disorders .

特性

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-10(2)7-13(18)16(21)20-15(17(22)23)8-11-9-19-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,19H,7-8,18H2,1-2H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVUABVGYYSDCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965889 | |

| Record name | N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucyl-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5156-22-9 | |

| Record name | N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was H-Leu-Trp-OH included in the study on bitter masking agents?

A1: this compound, a dipeptide composed of Leucine (Leu) and Tryptophan (Trp), was employed as a model bitter compound in this study []. The researchers aimed to assess the effectiveness of various short-chain gingerdione derivatives in masking the bitterness of different substances.

Q2: Did the gingerdione derivatives successfully mask the bitterness of this compound?

A2: The study revealed that while some gingerdione derivatives like 1-(4-Hydroxy-3-methoxyphenyl)hexa-3,5-dione and 1-(4-hydroxy-3-methoxyphenyl)hepta-3,5-dione effectively reduced the bitterness of caffeine and quinine, they did not exhibit a similar effect on this compound []. This suggests that the bitterness-masking mechanism of these compounds might be specific to certain types of bitter molecules and not universally applicable.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。